5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid is an organic compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a methylsulfanyl group attached to a hexanoic acid backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of organic solvents, such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid: Similar structure but with a trifluoromethyl group instead of a methyl group.
5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid: Contains a cyclohexyl and hydroxy group, differing in its functional groups and overall structure.
Uniqueness
5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a methylsulfanyl group allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
5-amino-3-methyl-6-methylsulfanylhexanoic acid |
InChI |
InChI=1S/C8H17NO2S/c1-6(4-8(10)11)3-7(9)5-12-2/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
InChI Key |
ACYUAAHPHWHARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CSC)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.